3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride
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Overview
Description
3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine and methoxy substituent on the phenyl ring
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the interactions of fluorinated aromatic compounds with biological targets.
Chemical Biology: It serves as a probe to investigate the role of fluorine substituents in modulating biological activity.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with piperidine under reductive amination conditions to form the intermediate 3-(4-fluoro-3-methoxyphenyl)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-(4-fluoro-3-methoxyphenyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while substitution of the fluorine atom can yield various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The piperidine ring provides a scaffold for the compound to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)piperidine;hydrochloride: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-(4-Methoxyphenyl)piperidine;hydrochloride: Lacks the fluorine atom, which may influence its pharmacokinetic properties.
4-(Trifluoromethyl)piperidine;hydrochloride: Contains a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination of substituents can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDAYADETLKIJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCNC2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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